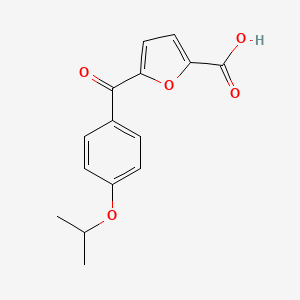

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid

Description

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a 4-isopropoxybenzoyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

5-(4-propan-2-yloxybenzoyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C15H14O5/c1-9(2)19-11-5-3-10(4-6-11)14(16)12-7-8-13(20-12)15(17)18/h3-9H,1-2H3,(H,17,18) |

InChI Key |

HTTISWWUTVVKEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Introduction of the 4-Isopropoxybenzoyl Group: This step involves the Friedel-Crafts acylation reaction, where the furan ring is acylated with 4-isopropoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carbonyl group in the 4-isopropoxybenzoyl moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 5-(4-Isopropoxybenzyl)furan-2-carboxylic acid.

Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its activity against breast cancer cells (MCF-7), where it induces apoptosis and disrupts the cell cycle.

- Mechanism of Action :

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It prevents cancer cell proliferation by disrupting the cell cycle at the S phase.

Case Study: Breast Cancer

In a study focusing on MCF-7 cells, the compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM). The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest it may possess activity against both Gram-positive and Gram-negative bacteria.

- Inhibition of Bacterial Growth : The compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 2 µg/mL |

Materials Science

The compound is also being explored for its potential applications in materials science, particularly in the synthesis of polymeric materials and nanostructures.

- Synthesis of Biocompatible Materials : Research has indicated that derivatives of furan-2-carboxylic acid can be used to create biocompatible multifunctional nanospheres suitable for drug delivery systems .

Environmental Applications

Recent studies have highlighted the role of furan-2-carboxylic acids, including this compound, in inhibiting bacterial swarming and extracellular polysaccharide production in environmental settings. This property can be leveraged for controlling bacterial biofilms in various ecological contexts .

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Furan-2-carboxylic acid: A simpler analog with a carboxylic acid group directly attached to the furan ring.

5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, known for its use in sustainable chemistry.

2,5-Furandicarboxylic acid: A dicarboxylic acid derivative used as a monomer for producing bio-based polymers.

Uniqueness

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid is unique due to the presence of the 4-isopropoxybenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where such properties are desired.

Biological Activity

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, interaction studies, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a 4-isopropoxybenzoyl group and a carboxylic acid functional group. Its molecular formula is C14H16O4, which contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with substituted benzoyl chlorides. Various synthetic routes have been explored to optimize yields and purity, highlighting the compound's versatility in organic synthesis.

Antioxidant Activity

Preliminary studies indicate that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. This activity may be attributed to its furan structure, known for its electron-rich nature.

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines and modulate immune responses. In vitro studies have shown that it significantly reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

-

Neutrophil Activation Inhibition :

A study investigating the effects of similar furan derivatives found that compounds with structural similarities to this compound inhibited neutrophil degranulation and superoxide formation, suggesting a potential role in managing conditions like asthma or allergic reactions. -

Cytotoxicity Against Cancer Cells :

In cancer research, derivatives of this compound were tested for cytotoxicity against various cancer cell lines. Results indicated that certain modifications to the structure enhanced its potency against breast cancer cells, indicating a promising avenue for further development in anticancer therapies . -

Mechanistic Studies :

Mechanistic studies have revealed that this compound may exert its effects through modulation of signaling pathways involved in inflammation and apoptosis. Specifically, it appears to influence the NF-kB pathway, which is critical in regulating immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.